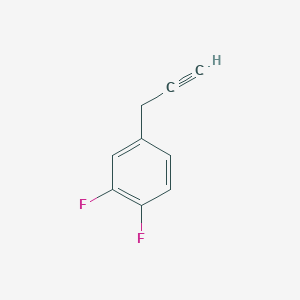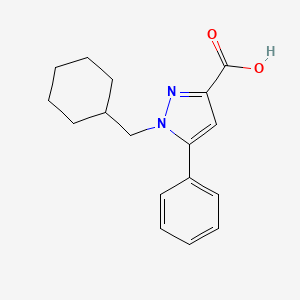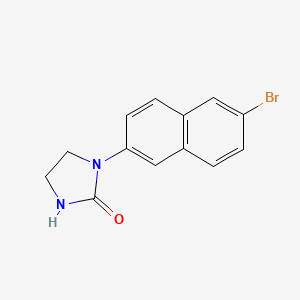
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C9H6F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a prop-2-yn-1-yl group is attached at the 4 position
Méthodes De Préparation
The synthesis of 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and propargyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions to form alkenes or alkanes. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Fluorinated organic compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of advanced materials, such as fluorinated polymers, which have applications in coatings, electronics, and other high-performance materials.
Mécanisme D'action
The mechanism of action of 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in metabolism and signal transduction. Its effects are mediated by its ability to form stable interactions with target molecules.
Comparaison Avec Des Composés Similaires
1,2-Difluoro-4-(prop-2-yn-1-yl)benzene can be compared with other similar compounds:
1,2-Difluorobenzene: This compound lacks the prop-2-yn-1-yl group, making it less versatile in synthetic applications.
1,4-Difluoro-2-(prop-2-yn-1-yl)benzene: This isomer has the prop-2-yn-1-yl group at a different position, which can lead to different chemical reactivity and applications.
1,2-Difluoro-4-(prop-2-yn-1-yloxy)benzene: This compound has an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring, which can significantly alter its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H6F2 |
|---|---|
Poids moléculaire |
152.14 g/mol |
Nom IUPAC |
1,2-difluoro-4-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2 |
Clé InChI |
RVQIBUKUMJROPR-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)

![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)





![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)




